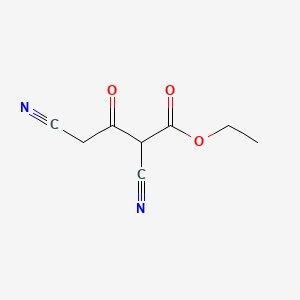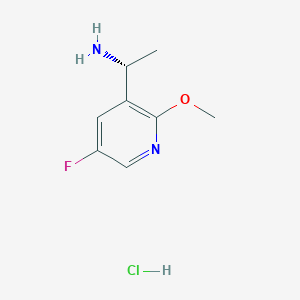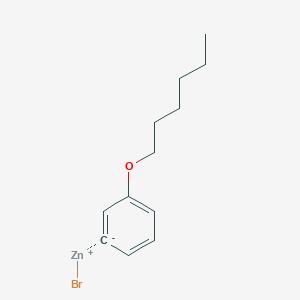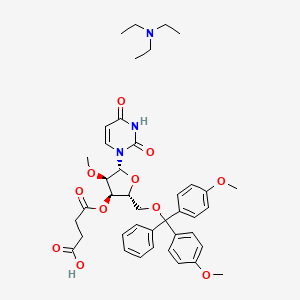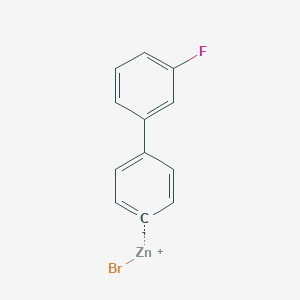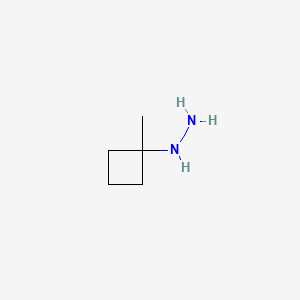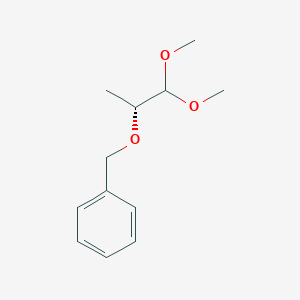
(R)-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene is an organic compound that features a benzene ring substituted with a (1,1-dimethoxypropan-2-yl)oxy)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene typically involves the reaction of benzyl alcohol with ®-1,1-dimethoxypropan-2-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.
Industrial Production Methods
On an industrial scale, the production of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid.
Reduction: Formation of benzyl alcohol or toluene.
Substitution: Formation of bromobenzene or nitrobenzene derivatives.
Applications De Recherche Scientifique
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl alcohol: A simple benzene derivative with a hydroxymethyl group.
Benzaldehyde: An aromatic aldehyde with a formyl group.
Toluene: A methyl-substituted benzene.
Uniqueness
®-(((1,1-Dimethoxypropan-2-yl)oxy)methyl)benzene is unique due to its specific (1,1-dimethoxypropan-2-yl)oxy)methyl substitution, which imparts distinct chemical and physical properties compared to other benzene derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
[(2R)-1,1-dimethoxypropan-2-yl]oxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-10(12(13-2)14-3)15-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3/t10-/m1/s1 |
Clé InChI |
OOZXUVRCXFMHPR-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C(OC)OC)OCC1=CC=CC=C1 |
SMILES canonique |
CC(C(OC)OC)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


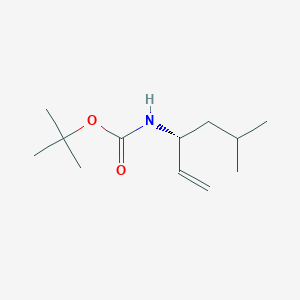
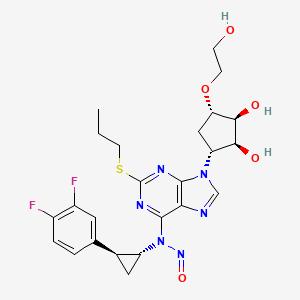
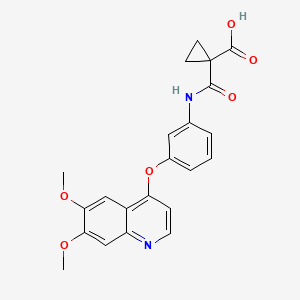
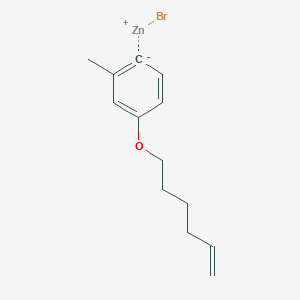
![5-Oxaspiro[2.4]heptan-7-amine](/img/structure/B14888343.png)
